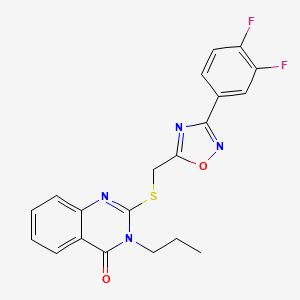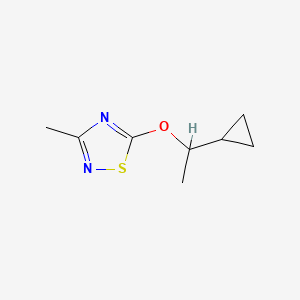
2-Morpholino-6-(trifluoromethyl)nicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to “2-Morpholino-6-(trifluoromethyl)nicotinic acid” has been reported in the literature . For instance, the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients, has been discussed . Another study reported the development of compounds on the 2-amino-6-(trifluoromethyl)nicotinic acid scaffold as promising RNase H dual inhibitors .Molecular Structure Analysis
The molecular structure of “2-Morpholino-6-(trifluoromethyl)nicotinic acid” can be analyzed based on similar compounds. For example, “6-(Trifluoromethyl)nicotinic acid” has a molecular formula of CHFNO, an average mass of 191.107 Da, and a monoisotopic mass of 191.019409 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Morpholino-6-(trifluoromethyl)nicotinic acid” can be inferred from similar compounds. For instance, “6-Trifluoromethylnicotinic acid” is a white powder with a melting point of 193-197 °C, a boiling point of 259.3℃ at 760 mmHg, and a density of 1.484 g/cm3 .Applications De Recherche Scientifique
Agrochemicals and Crop Protection
MTNA derivatives play a crucial role in safeguarding crops from pests. The introduction of fluazifop-butyl , the first TFMP (trifluoromethylpyridine) derivative, revolutionized the agrochemical market. Since then, over 20 new TFMP-containing agrochemicals have acquired ISO common names. These compounds exhibit potent pesticidal activity, contributing to sustainable agriculture and food security .
Pharmaceutical Intermediates
MTNA serves as a valuable pharmaceutical intermediate. Researchers utilize it in the synthesis of more complex molecules. Its trifluoromethyl group imparts unique reactivity, enabling the construction of diverse drug candidates. As a building block, MTNA contributes to drug discovery and development .
Antiviral Agents
Recent studies have explored MTNA derivatives as potential antiviral agents. Their structural features, including the trifluoromethyl moiety, make them promising candidates for inhibiting viral enzymes or interfering with viral replication. Researchers investigate their efficacy against viruses such as HIV and influenza .
Anti-Inflammatory Compounds
The trifluoromethylpyridine scaffold in MTNA derivatives offers opportunities for designing anti-inflammatory drugs. By modulating specific pathways, these compounds may mitigate inflammation-related diseases, including autoimmune disorders and chronic inflammatory conditions .
Metabolic Disorders and Insulin Sensitizers
Researchers are exploring MTNA derivatives as potential insulin sensitizers. Their ability to influence glucose metabolism and insulin signaling pathways makes them relevant in managing metabolic disorders like type 2 diabetes. These compounds hold promise for improving insulin resistance and glycemic control .
Chemical Biology and Target Identification
MTNA derivatives serve as valuable tools in chemical biology. Scientists use them to probe biological processes, identify protein targets, and unravel cellular pathways. By incorporating fluorine atoms, these compounds enhance their interactions with biomolecules, aiding in drug target validation and mechanism-of-action studies .
Safety and Hazards
The safety data sheet for “2-Methyl-6-(trifluoromethyl)nicotinic acid” indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .
Orientations Futures
The future directions for “2-Morpholino-6-(trifluoromethyl)nicotinic acid” could involve its diverse applications in scientific research, including drug development and catalysis. Additionally, the development of new allosteric RNase H inhibitors active against viral replication is a promising lead .
Propriétés
IUPAC Name |
2-morpholin-4-yl-6-(trifluoromethyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O3/c12-11(13,14)8-2-1-7(10(17)18)9(15-8)16-3-5-19-6-4-16/h1-2H,3-6H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INBYYSPAFRQJQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC(=N2)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Morpholino-6-(trifluoromethyl)nicotinic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2631156.png)

![4-chloro-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2631160.png)



![N-(1-benzylpiperidin-4-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2631165.png)
![3-amino-N-(2,6-dichlorophenyl)-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2631167.png)

![1,3,6-trimethyl-5-((pyridin-3-ylmethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2631172.png)

![1-[3-(2-methoxyphenoxy)propyl]-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B2631175.png)
![4-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-2-(5-ethyl-1,3,4-oxadiazol-2-yl)morpholine](/img/structure/B2631177.png)
